Cas no 594-71-8 (Propane,2-chloro-2-nitro-)

Propane,2-chloro-2-nitro- structure
Nome del prodotto:Propane,2-chloro-2-nitro-
Propane,2-chloro-2-nitro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propane,2-chloro-2-nitro-
- 2-CHLORO-2-NITROPROPANE
- 1-Chlor-1-nitropropan
- 2-Chlor-2-nitro-propan
- 2-chloro-2-nitro-propane
- 2-Nitro-2-chlor-propan
- EINECS 209-853-5
- Propane,2-chloro-2-nitro
- HSDB 1407
- CHLORO-2-NITROPROPANE, 2-
- MLS002454363
- DTXCID704798
- NSC-3642
- NCGC00257890-01
- NSC3642
- FT-0691607
- UNII-47BO4I4HL2
- 47BO4I4HL2
- CCRIS 5998
- JQYFSFNSNVRUPY-UHFFFAOYSA-N
- HMS3039H15
- Tox21_200336
- AKOS006272595
- Propane, 2-chloro-2-nitro-
- SMR001371987
- DTXSID7024798
- 594-71-8
- WLN: WNXG1&1
- CAS-594-71-8
- NCGC00090815-02
- NSC 3642
- AI3-15635
- NS00034175
- 2-CHLORO-2-NITROPROPANE [HSDB]
- SCHEMBL6703204
- NCGC00090815-01
- CHEMBL442666
- Q27259041
-
- Inchi: InChI=1S/C3H6ClNO2/c1-3(2,4)5(6)7/h1-2H3
- Chiave InChI: JQYFSFNSNVRUPY-UHFFFAOYSA-N
- Sorrisi: CC(C)([N+](=O)[O-])Cl
Proprietà calcolate
- Massa esatta: 123.00900
- Massa monoisotopica: 123.0087061g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 7
- Conta legami ruotabili: 0
- Complessità: 85.4
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 1.3
- Superficie polare topologica: 45.8Ų
- Conta Tautomer: niente
Proprietà sperimentali
- Densità: 1.2000
- Punto di fusione: -21.5°C
- Indice di rifrazione: 1.4378 (estimate)
- Stabilità/Periodo di validità: Stable, but unstable if heated rapidly. Combustible. Incompatible with strong oxidizing agents, powdered aluminium, potassium.
- PSA: 45.82000
- LogP: 1.76120
Propane,2-chloro-2-nitro- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG70033-5g |
2-CHLORO-2-NITROPROPANE |
594-71-8 | 94% | 5g |
$719.00 | 2024-04-19 | |
A2B Chem LLC | AG70033-25g |
2-CHLORO-2-NITROPROPANE |
594-71-8 | 94% | 25g |
$2719.00 | 2024-04-19 | |
A2B Chem LLC | AG70033-1g |
2-CHLORO-2-NITROPROPANE |
594-71-8 | 94% | 1g |
$238.00 | 2024-04-19 | |
A2B Chem LLC | AG70033-250mg |
2-CHLORO-2-NITROPROPANE |
594-71-8 | 94% | 250mg |
$169.00 | 2024-04-19 |
Propane,2-chloro-2-nitro- Letteratura correlata
-
1. Far infra-red absorption of disubstituted propanes in rotator, solid and liquid phasesR. Haffmans,I. W. Larkin J. Chem. Soc. Faraday Trans. 2 1972 68 1729
-
2. Dielectric relaxation studies of rotator phase solids. Part 1.—Polar substituted methanesColin Clemett,Mansel Davies Trans. Faraday Soc. 1962 58 1705
-
3. Formation of α-nitro-acetylenes by the coupling reactions of lithium acetylides with 2-chloro-2-nitropropane or 2,2-dinitropropaneMikolaj Jawdosiuk,Mieczyslaw Makosza,B. Mudryk,Glen A. Russell J. Chem. Soc. Chem. Commun. 1979 488
-
4. Translation–rotation of rough spheres. Far infrared–microwave estimation of the binary collision approximationMyron W. Evans,Graham J. Davies J. Chem. Soc. Faraday Trans. 2 1979 75 1213
-
5. Radical–nucleophilic substitution (S RN1) reactions. Part 2. Preparation and reactions of α-nitrosulphidesW. Russell Bowman,Devajvoti Rakshit,Michael D. Valmas RN1) reactions. Part 2. Preparation and reactions of α-nitrosulphides. W. Russell Bowman Devajvoti Rakshit Michael D. Valmas J. Chem. Soc. Perkin Trans. 1 1984 2327
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